s-Triazolo(3,4-b)benzothiazole-3-thiol

Vue d'ensemble

Description

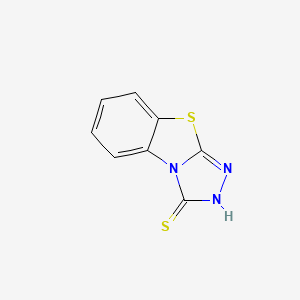

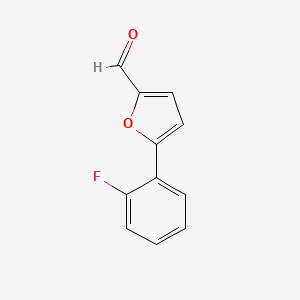

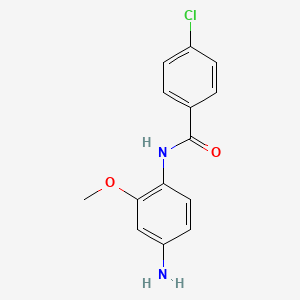

s-Triazolo[3,4-b]benzothiazole-3-thiol is a chemical compound that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and material science. The compound features a triazole ring fused to a benzothiazole moiety with a thiol group at the third position, which is a structural motif found in various biologically active compounds.

Synthesis Analysis

The synthesis of s-Triazolo[3,4-b]benzothiazole-3-thiol has been achieved through a novel rearrangement reaction of 2-benzothiazolylthioacetyl hydrazide in the presence of potassium hydroxide (KOH) and carbon disulfide (CS2). This method provides an efficient route to the target compound and its derivatives. The reaction conditions also allow for the synthesis of the compound from 2-benzothiazolyl-hydrazine under similar conditions. Additionally, the Mannich reaction of the compound has been explored, further expanding the chemical space of its derivatives .

Molecular Structure Analysis

The molecular structure of s-Triazolo[3,4-b]benzothiazole-3-thiol and its derivatives has been confirmed through various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). These analytical methods provide detailed information about the molecular framework and the substitution pattern on the heterocyclic system .

Chemical Reactions Analysis

The compound s-Triazolo[3,4-b]benzothiazole-3-thiol serves as a precursor for further chemical transformations. For instance, it has been used to synthesize 3-aryl-substituted [1,2,4]triazolo[3,4-b][1,3]benzothiazole-6,7-dicarbonitriles through the interaction with 4-bromo-5-nitrophthalonitrile in the presence of potassium carbonate (K2CO3). This reaction highlights the compound's reactivity towards nucleophilic substitution and its potential to form complex heterocyclic systems .

Physical and Chemical Properties Analysis

While the specific physical properties of s-Triazolo[3,4-b]benzothiazole-3-thiol are not detailed in the provided papers, the general properties of such heterocyclic compounds can be inferred. Typically, these compounds exhibit moderate to high melting points and are characterized by their stability and reactivity towards various chemical reagents. The presence of the thiol group in the molecule suggests potential for redox chemistry and the formation of metal complexes, which could be of interest in various chemical applications .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A novel rearrangement reaction of 2-benzothiazolyl-thioacetyl hydrazide to produce s-triazolo[3,4-b]benzothiazol-3-thiol was discovered, showcasing its potential in organic synthesis and chemical reactions (Zhang et al., 2010).

- Studies on the reactivity of sym-triazolo[3,4-b]benzothiazole highlight its stability under various conditions and its potential applications in creating different chemical derivatives (Sycheva et al., 1970).

Antimicrobial and Antifungal Applications

- The synthesis of novel 7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles demonstrated significant antifungal properties, indicating its potential as a fungicide (Kukreja et al., 2016).

- N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole showed moderate to good antimicrobial properties against various bacterial and fungal strains, suggesting its use in antimicrobial applications (Gilani et al., 2011).

Anticancer Potential

- Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles showed moderate to good antiproliferative potency against various cancer cell lines, highlighting its potential in cancer treatment (Chowrasia et al., 2017).

Mécanisme D'action

Target of Action

s-Triazolo(3,4-b)benzothiazole-3-thiol, also known as 2H-Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-3-thione, is a complex organic compound that interacts with various targets. It competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes . These enzymes play a crucial role in DNA repair and cell death, making them significant targets for cancer treatment .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes in their function. It acts as an inhibitor scaffold, competing with nicotinamide in the binding pocket of the enzymes . This competition can disrupt the normal functioning of these enzymes, potentially leading to cell death in cancer cells .

Biochemical Pathways

The compound affects the ADP-ribosylation pathway, which is involved in DNA repair and cell death . By inhibiting the enzymes involved in this pathway, the compound can disrupt DNA repair processes and induce cell death, particularly in cancer cells .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds

Result of Action

The result of the compound’s action is the potential induction of cell death in cancer cells. By inhibiting the enzymes involved in DNA repair and cell death, the compound can disrupt these processes and lead to cell death . This makes it a potential candidate for use in cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy Additionally, the compound’s stability can be influenced by factors such as temperature and pH

Orientations Futures

Given the diverse properties and potential applications of s-Triazolo(3,4-b)benzothiazole-3-thiol, future research may focus on further exploring its pharmacological activities and developing new target-oriented drugs based on this compound . The compound’s excellent nonlinear optical properties also suggest potential for further development in optoelectronic applications .

Propriétés

IUPAC Name |

2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S2/c12-7-9-10-8-11(7)5-3-1-2-4-6(5)13-8/h1-4H,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXZICUYCJDYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=S)NN=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219836 | |

| Record name | s-Triazolo(3,4-b)benzothiazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6957-85-3 | |

| Record name | 1,2,4-Triazolo[3,4-b]benzothiazole-3(2H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6957-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazolo(3,4-b)benzothiazole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006957853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6957-85-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazolo(3,4-b)benzothiazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)